molecular formula ClI3P2 B14419013 1-Chloro-1,2,2-triiododiphosphane CAS No. 79988-17-3

1-Chloro-1,2,2-triiododiphosphane

Cat. No.: B14419013
CAS No.: 79988-17-3
M. Wt: 478.11 g/mol
InChI Key: HAVWMXUSKRGAOR-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-triiododiphosphane is a unique organophosphorus compound characterized by the presence of chlorine and iodine atoms attached to a diphosphane backbone. This compound is of significant interest in the field of chemistry due to its distinctive structure and reactivity.

Preparation Methods

The synthesis of 1-Chloro-1,2,2-triiododiphosphane typically involves the reaction of phosphorus trichloride with iodine in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

1-Chloro-1,2,2-triiododiphosphane undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.

    Substitution: The chlorine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1,2,2-triiododiphosphane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.

    Biology: Its unique reactivity makes it a useful tool in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1,2,2-triiododiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The pathways involved in these processes are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-1,2,2-triiododiphosphane can be compared with other similar organophosphorus compounds, such as:

    1-Chloro-1,2,2-trifluorodiphosphane: Similar in structure but with fluorine atoms instead of iodine.

    1-Bromo-1,2,2-triiododiphosphane: Contains bromine instead of chlorine.

    This compound: Similar but with different halogen substitutions. The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs.

Properties

CAS No.

79988-17-3

Molecular Formula

ClI3P2

Molecular Weight

478.11 g/mol

IUPAC Name

chloro-diiodophosphanyl-iodophosphane

InChI

InChI=1S/ClI3P2/c1-5(2)6(3)4

InChI Key

HAVWMXUSKRGAOR-UHFFFAOYSA-N

Canonical SMILES

P(P(I)I)(Cl)I

Origin of Product

United States

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